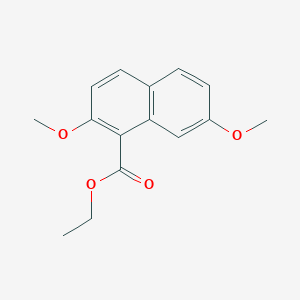

Ethyl 2,7-dimethoxy-1-naphthoate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H16O4 |

|---|---|

Peso molecular |

260.28 g/mol |

Nombre IUPAC |

ethyl 2,7-dimethoxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C15H16O4/c1-4-19-15(16)14-12-9-11(17-2)7-5-10(12)6-8-13(14)18-3/h5-9H,4H2,1-3H3 |

Clave InChI |

VPONTRGOQMJDQD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC |

Origen del producto |

United States |

Reaction Mechanisms and Mechanistic Investigations of Naphthoate Esters

Nucleophilic Acyl Substitution Pathways for Ester Derivatives

The most fundamental reaction pathway for esters, including naphthoate esters, is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction occurs at the electrophilic carbonyl carbon of the ester group. The general mechanism involves a two-step process: nucleophilic addition followed by elimination. libretexts.org First, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, the carbon-oxygen double bond is reformed by eliminating a leaving group, which in the case of an ethyl ester is an ethoxide ion (-OEt). libretexts.orglibretexts.org The reactivity of the carboxylic acid derivative is largely determined by the stability of this leaving group; better leaving groups (weaker bases) lead to more reactive compounds. libretexts.org

The reduction of esters to primary alcohols is a classic example of nucleophilic acyl substitution, typically achieved using complex metal hydrides like lithium aluminum hydride (LiAlH₄). The reaction proceeds through a well-defined mechanism. youtube.com

First Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. youtube.com

Elimination of Alkoxide: The intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide group (e.g., ethoxide for ethyl naphthoate) as the leaving group. This step results in the formation of an aldehyde. youtube.com

Second Nucleophilic Attack: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This leads to a new tetrahedral alkoxide intermediate. youtube.com

Protonation: The reaction is completed by an aqueous workup, where a proton source (like water) is added to protonate the alkoxide ion, yielding the final primary alcohol product. youtube.com

The reaction effectively involves two successive nucleophilic additions. youtube.com While powerful reagents like LiAlH₄ are common, other modified hydride reagents can be used for specific applications, such as achieving asymmetric reduction of ketones. google.com

Table 1: Common Hydride Reagents for Ester Reduction

| Reagent | Formula | Reactivity/Selectivity |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive; reduces most carbonyl functional groups. |

| Sodium Borohydride | NaBH₄ | Less reactive; typically does not reduce esters but can under specific conditions. |

| Diisobutylaluminium Hydride | (i-Bu)₂AlH | Can be used to reduce esters to aldehydes at low temperatures. |

This table provides a summary of common hydride reagents and their general application in organic synthesis.

Hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol) are fundamental nucleophilic acyl substitution reactions that convert esters into carboxylic acids or different esters, respectively. These reactions can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of hydroxide (B78521) (OH⁻), the reaction is known as saponification. The hydroxide ion acts as the nucleophile, attacking the ester carbonyl to form the tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of the alkoxide leaving group yields a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

The mechanism of ester hydrolysis was famously confirmed through isotopic labeling experiments. When ethyl benzoate (B1203000) was partially hydrolyzed in water enriched with the ¹⁸O isotope, recovered starting material was found to be enriched in ¹⁸O. This demonstrated the formation of a symmetrical tetrahedral intermediate, which can lose either the original carbonyl oxygen or the labeled oxygen from the attacking water molecule, confirming the addition-elimination pathway. masterorganicchemistry.com

Alcoholysis, or transesterification, follows an identical mechanistic pathway, with an alcohol molecule serving as the nucleophile instead of water. This equilibrium-driven process is often used to change the alcohol portion of an ester.

Radical Reaction Mechanisms Involving Naphthoate Scaffolds

Beyond the chemistry of the ester group, the naphthoate scaffold itself can participate in radical reactions. These transformations are powerful tools for forming complex carbon-carbon and carbon-heteroatom bonds and often rely on generating a radical species that can undergo further reactions. beilstein-journals.orgnih.gov Such radical processes have become increasingly sophisticated with the advent of photoredox and electrochemical methods. beilstein-journals.org

The initiation of radical reactions involving aromatic systems like naphthalene (B1677914) can be facilitated by the formation of a ground-state electron donor-acceptor (EDA) or charge-transfer (CT) complex. beilstein-journals.orgyoutube.com A CT complex forms when an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor) associate without forming a full covalent bond. youtube.com The naphthalene ring system can act as either a donor or an acceptor depending on its substituents and the nature of the reaction partner.

In the context of reactivity, the formation of a CT complex can be a crucial first step. beilstein-journals.org For instance, a CT complex between a naphthoate ester and another reagent can absorb light at a longer wavelength than either component alone. youtube.com This photoexcitation can then lead to a single-electron transfer (SET) event, generating a radical ion pair and initiating a radical chain reaction. beilstein-journals.org This strategy is a key activation mode in many modern synthetic methods, including those involving N-hydroxyphthalimide (NHPI) esters as radical precursors. beilstein-journals.orgnih.gov

A key strategy to facilitate radical reactions is to make the substrate more susceptible to receiving an electron (i.e., reduction). This can be achieved by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org For naphthoate esters, the carbonyl group is a prime target for this type of activation.

Lewis acids can coordinate to the carbonyl oxygen of the ester. This interaction withdraws electron density from the carbonyl group, which in turn lowers the energy of the π* antibonding orbital (the LUMO) of the C=O bond. nih.gov This "LUMO lowering" makes the ester a better electron acceptor, facilitating single-electron transfer from a photocatalyst or another electron source to trigger a radical reaction. nih.govrsc.org This synergistic approach using both a Lewis acid and a photocatalyst has been shown to be highly effective. nih.gov

Similarly, N-heterocyclic carbenes (NHCs) can act as organocatalysts to achieve a formal LUMO activation of unsaturated esters. chigroup.sitenih.gov The NHC adds to the ester to form an acyl azolium intermediate, which is a highly activated species that can participate in subsequent reactions. chigroup.site

Table 2: Activation Modes for Radical Reactions of Esters

| Activation Mode | Principle | Key Intermediates |

|---|---|---|

| Charge Transfer Complex | Formation of an EDA complex facilitates photoinduced single-electron transfer. beilstein-journals.org | Charge-transfer (CT) complex, radical ions. |

| LUMO Lowering | A Lewis acid or organocatalyst coordinates to the substrate, making it a better electron acceptor. nih.govchigroup.site | Lewis acid-substrate adduct, acyl azolium intermediate. |

| Photoredox Catalysis | An excited photocatalyst engages in single-electron transfer with the substrate or a sacrificial donor/acceptor. beilstein-journals.org | Excited photocatalyst (*PC), reduced/oxidized catalyst species. |

This table outlines key strategies used to initiate radical reactions involving ester-containing compounds.

Once a radical is generated on or adjacent to a naphthoate scaffold, it can initiate a cascade of reactions, particularly if unsaturated functionalities are present elsewhere in the molecule. nih.gov These radical cascades are powerful methods for rapidly assembling complex polycyclic structures from simpler precursors. nih.govresearchgate.net

A typical cascade might involve:

Radical Generation: An initial radical is formed, for example, through the decarboxylation of a related carboxylic acid derivative or via the processes described above. beilstein-journals.org

Radical Addition: The radical adds to a tethered alkene or alkyne within the same molecule (an intramolecular addition). researchgate.net

Cyclization: This addition forms a new ring and generates a new radical center.

Propagation: The new radical can then participate in further cyclizations or other bond-forming events. researchgate.net

Termination: The cascade concludes when the radical is quenched, often by abstracting a hydrogen atom or through a coupling reaction. libretexts.org

These cascades allow for the formation of multiple C-C bonds in a single synthetic operation. researchgate.net The regio- and stereochemical outcomes of these cyclizations are often predictable based on the stability of the intermediate radicals and the geometric constraints of the transition states (e.g., preference for 5-exo or 6-exo cyclizations). nih.gov Such strategies have been employed to synthesize a wide variety of complex natural products and other valuable molecules. nih.gov

The reactivity and structural dynamics of naphthoic acid derivatives, including Ethyl 2,7-dimethoxy-1-naphthoate, are significantly influenced by the electronic effects of their substituents and the rotational freedom around key single bonds.

Substituent Effects on Chemical Reactivity and Stereodynamics of Naphthoic Acid Derivatives

The presence of electron-donating groups (EDGs) on the naphthalene ring system plays a crucial role in modulating the molecule's electronic structure and reactivity.

Electron-donating groups, such as the two methoxy (B1213986) (-OCH₃) groups in this compound, fundamentally alter the electronic properties of the aromatic system. These groups increase the electron density of the naphthalene ring through resonance (mesomeric) effects. This enhanced electron density can influence the molecule's reactivity in various chemical transformations.

In related systems, such as substituted 1,4-naphthoquinones, the type and position of substituents have been shown to modulate the physicochemical properties of the molecule. nih.gov The presence of substituents influences the electronic structure of the parent compound through inductive effects and can also affect the geometry. nih.gov For instance, studies on phenoxazine (B87303) and phenothiazine (B1677639) derivatives show that EDGs like -OCH₃ and -NH₂ tend to reduce the N–H Bond Dissociation Enthalpies (BDEs), making them more susceptible to hydrogen atom abstraction. nih.gov Conversely, these EDGs increase the proton affinity of the corresponding anions, indicating a stabilization of positive charge in the transition state. nih.gov This principle suggests that the methoxy groups in this compound would similarly influence its reactivity profile.

Table 1: Effect of Substituents on Bond Dissociation Enthalpy (BDE) in Phenoxazine (PhozNH) and Phenothiazine (PhtzNH) Systems

| Substituent (Y) | System | BDE(N-H) (kcal/mol) | Change in BDE (kcal/mol) |

| H | PhozNH | 78.4 | 0.0 |

| CH₃ | PhozNH | 77.5 | -0.9 |

| OCH₃ | PhozNH | 76.7 | -1.7 |

| NH₂ | PhozNH | 72.4 | -6.0 |

| H | PhtzNH | 81.3 | 0.0 |

| CH₃ | PhtzNH | 80.6 | -0.7 |

| OCH₃ | PhtzNH | 79.7 | -1.6 |

| NH₂ | PhtzNH | 75.7 | -5.6 |

Data sourced from a study on substituted phenoxazines and phenothiazines, illustrating the general effect of electron-donating groups. nih.gov

Rotational Barriers and Conformational Dynamics of Naphthoate Structures

The three-dimensional structure of naphthoate esters is not static but exists as a dynamic equilibrium of different conformations arising from rotation around single bonds.

The rotation around the C1-C(O)O-Et bond in this compound is a key determinant of its conformational landscape. For esters in general, there is a significant energy barrier to rotation around the bond connecting the alkoxy group to the carbonyl carbon. msu.edu This often results in a preference for the s-Z (or s-trans) conformation, where the alkyl group of the ester is on the opposite side of the carbonyl oxygen. msu.edu For example, the rotational barrier in methyl formate (B1220265) is approximately 12 to 13 kcal/mol. msu.edu

In the solid state, crystallographic studies of a related compound, ethyl 6-methoxy-2-naphthoate, reveal that while the methoxy group is nearly coplanar with the naphthalene ring, the ethoxy group is significantly twisted out of the plane of the aromatic system. researchgate.net The measured torsion angle for the C-O-C-C bond of the ethoxy group was found to be -85.31°. researchgate.net This indicates a substantial rotational barrier and a preferred non-planar conformation for the ester group relative to the aromatic ring. The conformational dynamics of naphthalenediimide-based cyclophanes have also been shown to be temperature-dependent, allowing for transformations between different monomer- and dimer-like features. nih.govresearchgate.net These studies highlight that the conformation of substituted naphthalene systems can be influenced by external factors and intramolecular forces. nih.govresearchgate.net

Table 2: Torsion Angle for Ethyl 6-methoxy-2-naphthoate

| Compound | Bond | Torsion Angle (°) |

| Ethyl 6-methoxy-2-naphthoate | C(aromatic)-O-C(carbonyl)-C(ethyl) | -85.31 (15) |

Data from a crystallographic study. researchgate.net

Oxidation Mechanisms of Dimethoxynaphthalene Systems (e.g., OH Radical Initiated Reactions)

Dimethoxynaphthalene systems are susceptible to oxidation, particularly by highly reactive species like the hydroxyl radical (•OH), which is a key process in atmospheric chemistry. The oxidation of the naphthalene core often leads to ring-opening and the formation of various oxygenated products.

Theoretical studies on the atmospheric oxidation of 2,7-dimethylnaphthalene (B47183) (a structural analogue of 2,7-dimethoxynaphthalene) initiated by the hydroxyl radical provide significant insight into these mechanisms. nih.govacs.orgacs.org The reaction is predominantly initiated by the addition of the •OH radical to the C1 position of the naphthalene ring, forming a radical adduct. nih.govacs.orgacs.org

Following its formation, this adduct can react with atmospheric oxygen (O₂) via two main, albeit slow, pathways:

Direct H abstraction : This leads to the formation of a hydroxylated product (e.g., 2,7-DMN-1-ol). nih.govacs.org

O₂ addition : Oxygen adds to the C2 position to form a peroxy radical (R1-2OO). nih.govacs.org

The resulting peroxy radical is a key intermediate that can undergo several subsequent reactions, including:

Ring closure : Forming a tricyclic intermediate. nih.govacs.org

Intramolecular H-shift : Leading to the formation of dicarbonyl compounds. nih.govacs.org This pathway is particularly significant in the oxidation of 2,7-dimethylnaphthalene. nih.govacs.org

Reaction with NO : Forming an oxy radical (R1-2O). rsc.org

The oxy radical can then undergo further transformations, such as ring closure to form an epoxide radical, rather than the C1-C2 bond cleavage that might be expected. nih.govacs.org Studies on the oxidation of naphthalene itself have identified various products, including 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone, as well as ring-cleavage products like glyoxal (B1671930) and phthaldialdehyde. ewha.ac.krnih.govresearchgate.net The formation of these products underscores the complexity of the oxidation mechanism, which involves multiple steps and competing reaction pathways.

Table 3: Products from OH Radical-Initiated Oxidation of Naphthalene Derivatives

| Precursor | Product | Yield (%) | Conditions |

| Naphthalene | 1,2-Naphthoquinone | 5.1 ± 2.7 | Reaction Chamber |

| Naphthalene | 1,4-Naphthoquinone | 1.5 ± 0.4 | Reaction Chamber |

| Naphthalene | Glyoxal | ~5 | In presence of NO₂ |

| 1-Methylnaphthalene | Glyoxal | ~3 | In presence of NO₂ |

Data compiled from reaction chamber studies on naphthalene and its derivatives. nih.govresearchgate.net

Advanced Spectroscopic Characterization of Ethyl 2,7 Dimethoxy 1 Naphthoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. slideshare.netslideshare.net For molecules like Ethyl 2,7-dimethoxy-1-naphthoate, a multi-faceted NMR approach is employed.

Proton (¹H) NMR for Structural Elucidation of Naphthoate Esters

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the number and environment of protons in a molecule. slideshare.net In the case of naphthoate esters, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core, the protons of the methoxy (B1213986) substituents, and the protons of the ethyl ester group.

The chemical shift (δ) of these protons is influenced by their electronic environment. Protons on the aromatic naphthalene ring typically resonate in the downfield region (δ 7.0-9.0 ppm). The specific substitution pattern on the ring in this compound leads to a unique set of chemical shifts and coupling constants (J-values) for the five aromatic protons, allowing for their precise assignment. The methoxy group (–OCH₃) protons appear as sharp singlets, typically in the range of δ 3.8-4.0 ppm. The ethyl ester group (–OCH₂CH₃) gives rise to a characteristic quartet for the methylene (–CH₂) protons around δ 4.4-4.5 ppm and a triplet for the methyl (–CH₃) protons around δ 1.4-1.5 ppm, with a typical coupling constant of ~7 Hz. rsc.org

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~7.0-8.5 | Multiplet/Doublet | ~2-9 |

| Ethyl (-OCH₂) | ~4.45 | Quartet (q) | ~7.1 |

| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | N/A |

| Methoxy (-OCH₃) | ~3.88 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. nih.govresearchgate.net Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orgcompoundchem.com The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically 0-220 ppm, which minimizes signal overlap even in complex molecules. nih.gov

For this compound, distinct chemical shift regions are expected:

Carbonyl Carbon: The ester carbonyl (C=O) carbon is highly deshielded and appears far downfield, typically between δ 160-170 ppm. youtube.com

Aromatic Carbons: The ten carbons of the naphthalene ring resonate in the δ 105-160 ppm region. Carbons bearing the electron-donating methoxy groups are shifted upfield, while the carbon attached to the ester group and other quaternary carbons appear further downfield. researchgate.net

Alkoxy Carbons: The carbon of the ethyl ester methylene group (–OCH₂) appears around δ 61 ppm, while the methoxy group carbons (–OCH₃) are expected around δ 55 ppm. wiley-vch.de

Aliphatic Carbon: The terminal methyl carbon of the ethyl group (–CH₃) is the most shielded, appearing upfield around δ 14 ppm. wiley-vch.de

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester (C=O) | ~165 |

| Aromatic (C-O, C-C=O) | ~130-160 |

| Aromatic (C-H) | ~105-130 |

| Ethyl (-OCH₂) | ~61 |

| Methoxy (-OCH₃) | ~55 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to map out the substitution pattern on the naphthalene rings. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum. For example, the aromatic proton signals can be used to definitively identify their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for connecting different structural fragments. Key correlations would include those from the methoxy protons to the aromatic carbons they are bonded to, and from the methylene protons of the ethyl group to the ester carbonyl carbon.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Aromatic H ↔ Adjacent Aromatic H | Connectivity of protons on the naphthalene core |

| Ethyl -OCH₂ ↔ Ethyl -CH₃ | Integrity of the ethyl group | |

| HSQC | Aromatic C-H ↔ Attached Aromatic H | Direct assignment of protonated aromatic carbons |

| Methoxy -OCH₃ ↔ Attached Methoxy H | Assignment of methoxy carbons | |

| Ethyl -OCH₂/-CH₃ ↔ Attached Ethyl H | Assignment of ethyl group carbons | |

| HMBC | Ethyl -OCH₂ ↔ Ester C=O | Connection of ethyl group to the ester function |

| Methoxy H ↔ Aromatic C-O | Position of methoxy groups on the naphthalene ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying polar functional groups. The FTIR spectrum of this compound would be dominated by strong absorptions characteristic of its ester and ether functionalities, as well as its aromatic core.

Key vibrational modes for naphthalene and its derivatives include C-H stretching, C-H bending, and C-C ring stretching. ias.ac.innasa.gov The presence of substituents modifies these frequencies.

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Ethyl, Methoxy) | 3000-2850 | Medium |

| Ester C=O Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | 1620-1580, 1500-1400 | Medium-Strong |

| C-O Stretch (Ester and Ether) | 1300-1000 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. ias.ac.in Vibrations that cause a change in molecular polarizability are Raman active. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, can produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would provide valuable information, particularly regarding the aromatic naphthalene skeleton. The symmetric stretching vibrations of the aromatic rings are expected to be very intense.

Characteristic FT-Raman Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch (Ethyl, Methoxy) | 3000-2850 | Medium |

| Ester C=O Stretch | ~1715 | Medium-Weak |

| Aromatic Ring "Breathing" Modes | 1620-1580 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis absorption and fluorescence spectroscopy are powerful non-destructive techniques for investigating the electronic properties of aromatic compounds like this compound. The naphthalene core of the molecule is an excellent chromophore and fluorophore, and its properties are modulated by the attached methoxy and ethyl ester functional groups.

The UV-visible spectrum of naphthalene derivatives is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the conjugated aromatic system. researchgate.netresearchgate.net The presence of two electron-donating methoxy groups (-OCH₃) on the naphthalene ring in this compound is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. mdpi.com This shift is due to the extension of the conjugated π-system by the lone pair of electrons on the oxygen atoms.

The spectrum typically displays multiple absorption bands, which correspond to transitions to different excited singlet states (S₁, S₂, etc.). For naphthalene derivatives, these bands are often found in distinct regions of the UV spectrum. The introduction of substituents can also influence the intensity of these absorption bands. mdpi.com

Table 1: Expected UV-Vis Absorption Data for Naphthalene Derivatives

| Transition | Typical Wavelength Range (nm) for Naphthalene Core | Expected Effect of Methoxy/Ester Groups |

|---|---|---|

| π → π* (Lowest Energy) | 290 - 350 | Bathochromic shift (to longer λ) |

| π → π* | 250 - 290 | Bathochromic shift and potential hyperchromic effect |

This table is illustrative and based on general principles of UV-Vis spectroscopy for substituted aromatic compounds.

Detailed analysis of the fine structure within these bands can provide insights into the vibronic coupling associated with the electronic transitions. Solvatochromic studies, which involve measuring the spectra in solvents of varying polarity, can further elucidate the nature of the ground and excited states.

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov Following absorption of UV light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The rigid, planar structure and extensive π-electron conjugation of the naphthalene moiety contribute to a high fluorescence quantum yield and excellent photostability in many cases. researchgate.netnih.gov

The emission spectrum of this compound is expected to be a broad, structureless band in the UV or visible range, with the exact emission maximum being solvent-dependent. researchgate.net The presence of methoxy groups often enhances fluorescence intensity. mdpi.com These favorable photophysical properties—strong absorption, significant Stokes shift (the difference between absorption and emission maxima), and high quantum yield—make naphthalene derivatives excellent candidates for use as fluorescent probes and tags. researchgate.netnih.gov They can be incorporated into larger molecules to study biological processes or used in materials science for the development of organic electronic devices. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds, as well as for assessing their purity.

High-Resolution Accurate Mass Spectrometry (HRAMS), often performed using Orbitrap or FT-ICR analyzers, provides mass measurements with extremely high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₅H₁₆O₄), the theoretical monoisotopic mass can be calculated with high precision. An HRAMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and compare it to the theoretical value. A close match confirms the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. This technique is a cornerstone of modern chemical analysis for structure confirmation. lcms.cz

Table 2: HRAMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O₄ |

| Theoretical Monoisotopic Mass | 260.1049 Da |

| Expected Ion (Positive Mode ESI) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 261.1121 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for verifying the identity and assessing the purity of a synthesized compound.

In a typical LC-MS analysis of this compound, the sample is first passed through an HPLC column, which separates the target compound from any starting materials, by-products, or other impurities. The eluent from the column is then introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak at a specific retention time. The mass spectrum corresponding to this peak would display an ion with an m/z value matching that of the target compound (e.g., 261.11 for the [M+H]⁺ ion), thus simultaneously confirming its identity and purity. LC-MS/MS can be further employed to fragment the parent ion, providing additional structural confirmation. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Analysis of Naphthoate Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Ethyl 2,6-dimethoxybenzoate, provides significant insight into the expected molecular conformation and packing. mdpi.comresearchgate.net

Crystallographic analysis reveals precise data on bond lengths, bond angles, and torsion angles. For naphthoate structures, this would include the planarity of the naphthalene ring system and the orientation of the ester and methoxy substituents relative to the ring. researchgate.netnih.gov For instance, in the analogue Ethyl 2,6-dimethoxybenzoate, the methoxy groups are observed to be nearly co-planar with the aromatic ring, which allows for electron delocalization. mdpi.com The ester group, however, may be twisted out of the plane of the ring due to steric hindrance. XRD also elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together to form the crystal lattice. This information is crucial for understanding the solid-state properties of the material.

Table 3: Illustrative Crystallographic Data for a Related Structure (Ethyl 2,6-dimethoxybenzoate)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5518 |

| b (Å) | 10.8826 |

| c (Å) | 11.9939 |

| α (°) | 101.273 |

| β (°) | 98.287 |

| γ (°) | 94.092 |

Data sourced from a study on Ethyl 2,6-dimethoxybenzoate to illustrate typical parameters obtained from XRD analysis. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination (e.g., Exciton-Coupling Method)

Circular Dichroism (CD) spectroscopy is a powerful, non-empirical method for determining the absolute configuration of chiral molecules. The exciton-coupling method, a specific application of CD spectroscopy, is particularly well-suited for molecules containing multiple chromophores. nih.gov This technique relies on the through-space interaction of the transition dipole moments of these chromophores, which generates a characteristic bisignate CD signal, known as a Cotton effect. The sign of this Cotton effect is directly related to the spatial orientation of the chromophores and, therefore, the absolute stereochemistry of the molecule.

For a molecule like a chiral analogue of this compound to be analyzed by the exciton-coupling method, it must possess at least two chromophoric units. The naphthoate group itself can serve as one chromophore. If another suitable chromophore is present in the molecule, their interaction can be studied. The workflow for such an analysis involves measuring the CD spectrum, identifying the positive or negative chirality of the exciton coupling, determining the dominant conformers of the molecule, and assigning the orientation of the transition dipole moments within each chromophore. nih.gov

To illustrate the application of the exciton-coupling method, consider a hypothetical chiral analogue of this compound, "(1R,2S)-1-(2-hydroxy-1-phenylethyl)-2,7-dimethoxynaphthalene," where a second chromophore (the phenyl group) is introduced. The interaction between the naphthoate and phenyl chromophores would lead to a characteristic CD spectrum.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment |

| 265 | -25.8 | Negative Cotton Effect |

| 245 | +31.2 | Positive Cotton Effect |

| 220 | +18.5 | π → π* transition |

The observation of a negative Cotton effect at a longer wavelength and a positive Cotton effect at a shorter wavelength (a positive exciton chirality) would allow for the determination of the absolute configuration at the chiral centers by correlating this with the spatial arrangement of the two chromophores.

Terahertz (THz) Spectroscopy for Molecular Dynamics and Crystal State Analysis

Terahertz (THz) spectroscopy is an emerging technique for probing low-frequency molecular motions and intermolecular interactions in the solid state. syr.edu This spectral region, typically ranging from 0.1 to 10 THz, corresponds to the energies of collective vibrational modes in crystalline materials, such as phonon modes, as well as intermolecular vibrations and torsions. cam.ac.uk Consequently, THz spectroscopy is exceptionally sensitive to the long-range order and packing of molecules in a crystal lattice, making it a valuable tool for characterizing the crystal state of compounds like this compound. cam.ac.ukwhiterose.ac.uk

The analysis of the THz spectrum of a crystalline solid can provide a unique "fingerprint" corresponding to its specific polymorphic form. coppjournal.org Different crystal packing arrangements will give rise to distinct THz absorption peaks, allowing for the differentiation between polymorphs, solvates, and amorphous forms. Furthermore, the study of the temperature dependence of THz spectra can provide insights into the molecular dynamics and anharmonicity of the crystal lattice. whiterose.ac.uk

Molecular dynamics simulations and solid-state density functional theory (DFT) calculations are often employed in conjunction with experimental THz spectroscopy to assign the observed absorption peaks to specific vibrational modes. syr.educoppjournal.org For this compound, these calculations could help identify the vibrational modes associated with the methoxy group rotations, the twisting of the ester group, and the collective motions of the naphthalene rings within the crystal lattice.

Below is a hypothetical THz absorption spectrum for two different crystalline forms (Polymorph A and Polymorph B) of this compound, illustrating the sensitivity of the technique to crystal packing.

| Frequency (THz) | Absorption (Polymorph A) | Absorption (Polymorph B) | Vibrational Mode Assignment (Hypothetical) |

| 1.25 | Strong | Weak | Intermolecular H-bonding stretch |

| 1.88 | Medium | Strong | Naphthalene ring libration |

| 2.45 | Weak | Medium | Ester group torsion |

| 2.90 | Medium | Absent | Collective lattice phonon mode |

The distinct differences in the THz spectra of Polymorph A and Polymorph B would allow for their unambiguous identification and characterization. This information is critical in pharmaceutical and materials science, where the solid-state form of a compound can significantly impact its physical and chemical properties.

Computational Chemistry and Theoretical Studies on Naphthoate Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing a detailed picture of its electronic and geometric characteristics.

Density Functional Theory (DFT) Applications in Naphthoate Research

Density Functional Theory (DFT) has emerged as a leading computational method in the study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the structure, stability, and reactivity of naphthoate derivatives.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like Ethyl 2,7-dimethoxy-1-naphthoate, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C(O) | 1.49 Å |

| C(O)-O(Et) | 1.35 Å | |

| O(Et)-CH2 | 1.45 Å | |

| C2-O(Me) | 1.36 Å | |

| C7-O(Me) | 1.36 Å | |

| Bond Angle | C2-C1-C(O) | 121° |

| C1-C(O)-O(Et) | 124° | |

| C(O)-O(Et)-CH2 | 116° | |

| Dihedral Angle | C2-C1-C(O)-O(Et) | ~180° |

| C1-C2-O(Me)-C(Me) | ~0° or ~180° |

Energetic landscape profiling extends this by exploring different conformations and their relative energies, providing a comprehensive view of the molecule's flexibility and the energy barriers between different spatial arrangements.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In naphthoate systems, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO would likely be concentrated on the electron-rich naphthalene (B1677914) ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO would be distributed over the carbonyl group and the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Studies on similar aromatic compounds have shown that the introduction of electron-donating groups like methoxy groups tends to increase the HOMO energy level, while the presence of an ester group can lower the LUMO energy, collectively influencing the HOMO-LUMO gap. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more nuanced understanding than FMO analysis alone.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance of a molecule to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. materialsciencejournal.org

Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies, it represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index, derived from electronegativity and chemical hardness, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophile. materialsciencejournal.org

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value | Unit |

| Chemical Hardness (η) | 2.35 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Electrophilicity Index (ω) | 3.66 | eV |

| Dipole Moment | ~3.5 | Debye |

These descriptors are invaluable for predicting how a molecule like this compound might behave in a chemical reaction.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. materialsciencejournal.org These spectra show characteristic peaks corresponding to the stretching and bending of specific bonds. For this compound, key predicted vibrations would include the C=O stretch of the ester group, C-O stretches of the ether and ester functionalities, aromatic C-H stretches, and vibrations of the naphthalene core. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. materialsciencejournal.orgmaterialsciencejournal.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C=O) | ~1720 cm⁻¹ |

| ν(C-O, ether) | ~1250 cm⁻¹ | |

| ν(C-O, ester) | ~1100 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax | ~320 nm |

The flexibility of a molecule is governed by the energy barriers to rotation around its single bonds. DFT calculations can map out the potential energy surface as a function of the rotation around a specific dihedral angle. For this compound, key rotational barriers would include the rotation of the ethyl group and the methoxy groups. rsc.org

By identifying the energy minima and the transition states connecting them, the relative populations of different conformational isomers at a given temperature can be estimated. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Table 5: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Barrier to Rotation (kcal/mol) |

| C(O)-O(Et) | ~8-12 |

| C2-O(Me) | ~3-5 |

| C7-O(Me) | ~3-5 |

Consideration of Crystal Packing Effects via Periodic Boundary Conditions

In the solid state, the properties of a molecule are influenced by its surrounding molecules in the crystal lattice. Computational models can simulate this environment using Periodic Boundary Conditions (PBC). In this approach, a unit cell containing the molecule is defined and then replicated in all three dimensions to create an infinite lattice. This method allows for the accurate calculation of properties that are dependent on intermolecular interactions, such as crystal density, lattice energy, and polymorphism. For a molecule like this compound, PBC calculations would be crucial for understanding its solid-state conformation and stability.

Ab Initio Molecular Orbital Theory for High-Level Characterization

Ab initio molecular orbital theory encompasses a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. For this compound, these calculations could be used to determine its precise electronic structure, molecular orbitals, and spectroscopic properties.

Molecular Dynamics (MD) Simulations for Conformational and Solution-Phase Analysis

Molecular dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its behavior in solution. For this compound, MD simulations could reveal how the ethyl and methoxy groups rotate and interact with different solvents, which is critical for understanding its solubility and transport properties.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule drug candidate to its protein target. Docking studies on this compound would require a known biological target. The simulation would then place the molecule into the binding site of the target and score the different poses based on their predicted binding affinity. This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Molecular docking has been effectively used to study the interaction of naphthoquinone derivatives with biological targets like the H5N1 neuraminidase.

Theoretical Investigations of Reaction Mechanisms and Pathways (e.g., Oxidation Mechanisms)

Computational chemistry can be used to elucidate the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway. For this compound, theoretical studies could investigate its susceptibility to oxidation, hydrolysis of the ester group, or other metabolic transformations. This information is valuable for understanding the compound's stability and potential metabolic fate.

Structure Activity Relationship Sar and Molecular Design of Naphthoate Derivatives

Influence of Substituent Position and Electronic Effects on Bioactivity Profiles

The nature, position, and electronic properties of substituents on the naphthalene (B1677914) core are critical determinants of a molecule's interaction with its biological target.

The placement of methoxy (B1213986) (-OCH3) groups on an aromatic scaffold can significantly alter a compound's biological and pharmacological properties through a combination of steric and electronic effects. The influence of methoxy substituent positioning has been observed in various classes of molecules. For instance, in certain aromatic cyclic seleninates, a para-methoxy substitution enhances antioxidant activity due to the mesomeric (electron-donating) effect, while meta substituents have little to no effect. nih.gov Conversely, an ortho-methoxy group can lead to a decrease in activity, potentially due to steric hindrance or unfavorable interactions with the active site. nih.gov

In other molecular contexts, such as 18F-labeled benzyl triphenylphosphonium cations studied for medical imaging, the position of the methoxy group significantly affects biological properties like organ uptake and clearance. nih.gov Specifically, methoxy groups at the ortho- or meta-positions were found to accelerate radioactivity clearance from the liver, a desirable pharmacokinetic property. nih.gov Studies on 5,8-dimethoxy-1,4-naphthoquinones have also shown that their antiproliferative activities are largely dependent on hydrophobicity, which is influenced by substituents on the quinone ring. nih.gov The specific 2,7-dimethoxy substitution pattern on Ethyl 2,7-dimethoxy-1-naphthoate contributes a unique electronic and steric profile that dictates its interaction with biological targets, distinguishing it from other positional isomers.

The ester functional group is a common feature in bioactive compounds and prodrugs, often associated with hydrolytic lability. nih.gov Its presence and the nature of its alkyl chain can profoundly impact a molecule's absorption, distribution, metabolism, and ultimately, its biological activity. nih.govresearchgate.net

The conversion of a carboxylic acid to an ester can dramatically alter potency. In one study on 2-naphthoic acid derivatives targeting the P2Y14 receptor, an ethyl ester analog was found to be 400 times less potent as an antagonist than the corresponding free carboxylate. acs.org This highlights the critical role the carboxylate group can play in molecular recognition, potentially by forming key ionic interactions with a receptor. acs.org

Conversely, in other chemical series, the ester group is essential for activity, and variations in the alkyl chain can fine-tune the compound's properties. Structure-activity relationship studies have shown that the size of the alkyl chain influences both lipophilicity and bioactivity. db-thueringen.de For a particular series of antimycobacterial compounds, a methyl ester provided the optimal balance between alkyl chain size, lipophilicity, and activity, outperforming esters with larger or more complex alkyl groups. db-thueringen.de This suggests that for this compound, the ethyl group of the ester moiety represents a balance between metabolic stability and the steric and electronic requirements for interaction with its target.

| Scaffold | Original Functional Group | Modified Functional Group | Observed Change in Activity | Reference |

|---|---|---|---|---|

| 2-Naphthoic Acid Derivative | Carboxylic Acid | Ethyl Ester | 400-fold decrease in antagonist potency | acs.org |

| Sulfonyl-BTZ Derivative | Various Ester Alkyl Chains | Methyl Ester | Provided the best balance of lipophilicity and antimycobacterial activity | db-thueringen.de |

| Aromatic Cyclic Seleninate | Unsubstituted | para-Methoxy Group | Enhanced antioxidant activity | nih.gov |

| Aromatic Cyclic Seleninate | Unsubstituted | ortho-Methoxy Group | Decreased antioxidant activity | nih.gov |

Scaffold Diversity and Structural Modifications for Modulating Molecular Interactions

Altering the core scaffold of a molecule is a powerful strategy for developing new compounds with improved or novel biological activities. For naphthoate derivatives, this can involve modifying the naphthalene ring system or appending additional molecular fragments to explore new interactions with a biological target.

A notable example is the development of inhibitors for the anti-apoptotic protein Mcl-1. Researchers merged a 1-hydroxy-2-naphthoic acid scaffold with features of a salicylate inhibitor to create a novel platform. nih.gov This hybrid design allowed the carboxylic acid to form a critical interaction with an arginine residue (R263) in the protein's binding pocket, while the distal phenyl ring of the naphthoate structure could probe other regions of the active site. nih.gov

In the development of antagonists for the P2Y14 receptor, the 2-naphthoic acid core served as a template for structural modifications. acs.org By attaching different chemical groups to a piperidine ring substituent on the naphthalene scaffold, researchers could modulate receptor affinity and develop molecular probes. acs.org This demonstrates how the naphthoate scaffold can be used as a foundation for building more complex molecules with tailored properties.

Rational Design Principles for Naphthoate-Based Chemical Probes and Modulators

Rational design involves the deliberate, knowledge-based creation of new molecules. This approach leverages an understanding of the target's structure and the SAR of known ligands to design compounds with higher affinity and specificity.

When the experimental three-dimensional structure of a target protein is unavailable, a homology model can be constructed based on the known structures of related proteins. These models serve as valuable tools for structure-based drug design. This approach has been successfully used to identify inhibitors for enzymes from parasitic organisms, including a 2-(4-methoxybenzoyl)-1-naphthoic acid derivative. researchgate.net The feasibility of using modeled structures of G protein-coupled receptors (GPCRs) for ligand discovery has also been demonstrated, where virtual screening against a homology model successfully identified new ligands with micromolar affinities. berkeley.edu

This principle is directly applicable to the design of novel naphthoate-based inhibitors. For instance, a structure-based design approach was employed to develop 1-hydroxy-2-naphthoate-based inhibitors of Mcl-1. nih.gov The design strategy was driven by exploiting specific interactions, such as a salt bridge with a key arginine residue and interactions with hydrophobic pockets within the protein's binding site. nih.gov Such rational, structure-guided methods accelerate the discovery of potent and selective modulators based on the naphthoate scaffold.

Comparative Structure-Activity Analysis with Related Naphthoate Compounds and Isomers

To fully understand the SAR of a compound like this compound, it is crucial to compare its activity with that of its isomers and other closely related compounds. Isomers, which have the same molecular formula but different structural arrangements, can exhibit vastly different biological activities.

The position of the ester group, for example, defines whether the compound is a 1-naphthoate or a 2-naphthoate. This seemingly small change can significantly alter the molecule's shape and how it presents its functional groups for interaction with a target. As seen in the development of Mcl-1 inhibitors based on a 1-hydroxy-2-naphthoate scaffold nih.gov and P2Y14R antagonists based on a 2-naphthoic acid template acs.org, the specific regioisomer of the naphthoate core is critical for achieving the desired biological effect.

Similarly, the substitution pattern of the methoxy groups is a key determinant of activity. Quantitative structure-activity relationship (QSAR) studies on 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones, which are structurally related to dimethoxy-naphthoates, revealed that their cytotoxic activities are highly dependent on hydrophobicity, which is modulated by the substituents. nih.gov A comparative analysis would therefore involve evaluating how the 2,7-dimethoxy pattern of this compound compares to other patterns (e.g., 5,8-dimethoxy or 4,7-dimethoxy) in terms of binding affinity, cell permeability, and metabolic stability.

Advanced Applications in Chemical Biology and Materials Science Utilizing Naphthoate Scaffolds

Scaffold Design in Drug Discovery Research and Chemical Biology

The concept of using privileged scaffolds is central to modern drug discovery. While the naphthalene (B1677914) core is found in numerous bioactive compounds, the specific substitution pattern of Ethyl 2,7-dimethoxy-1-naphthoate does not appear in prominent scaffold design strategies described in the literature.

Many complex natural products contain a naphthalene ring system. Synthetic efforts in this area often focus on emulating the core structures of these natural products to generate libraries of related compounds for biological screening. There are no indications from published research that this compound is a known natural product or has been used as a key building block in the synthesis of natural product-inspired scaffolds.

Proteomimetics are designed to mimic the secondary and tertiary structures of proteins to modulate protein-protein interactions. A key area of this research is the development of BH3 mimetics to inhibit anti-apoptotic Bcl-2 family proteins. These mimetics often feature hydrophobic moieties that occupy a hydrophobic pocket on the target protein. While some BH3 mimetics incorporate aromatic and hydrophobic groups, the specific 2,7-dimethoxy-1-naphthoate structure has not been employed in any reported BH3 mimetic designs.

Materials Science Applications

In materials science, naphthalene-based compounds are utilized for their optical and electronic properties in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of liquid crystals or polymers. The properties of these materials are highly dependent on the substitution pattern on the naphthalene core, which influences molecular packing, charge transport, and photophysical characteristics. There are no studies in the scientific literature that describe the synthesis or characterization of materials derived from this compound.

Integration into Organic Electronic Materials and Photoresponsive Switches

The rigid, planar structure and electron-rich nature of the naphthalene core, as found in this compound, make it a promising candidate for integration into organic electronic materials. Naphthalene derivatives are explored for their semiconducting properties, which are crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of such materials is heavily influenced by the nature and position of substituents on the naphthalene ring system. researchgate.net

Photoresponsive switches are molecules that can be reversibly converted between two or more stable states using light. nih.gov This isomerization can lead to significant changes in the molecule's geometric and electronic properties. While specific studies on this compound as a photoswitch are not prominent, the naphthalene scaffold is a key component in various photoswitchable systems. The introduction of methoxy (B1213986) groups, which are electron-donating, can modulate the electronic energy levels of the naphthalene system, potentially influencing the absorption wavelengths and switching efficiency. The ester functional group could also be engineered to link the naphthoate unit to other molecular systems, allowing for light-induced control of more complex functions.

The theoretical basis for these applications lies in the ability to tune the electronic properties through chemical modification. The dimethoxy substitution pattern on the naphthalene ring, as seen in the title compound, can influence molecular packing in the solid state, a critical factor for charge transport in organic semiconductors. nih.gov

Table 1: Key Parameters of Molecular Photoswitches Relevant to Biomedical Applications This table illustrates general parameters for photoresponsive molecules, which would be relevant in the development of naphthoate-based switches.

| Parameter | Description | Relevance to Naphthoate Scaffolds |

|---|---|---|

| Absorption Wavelength (λ) | The specific wavelengths of light required to switch the molecule between its different isomeric states. nih.gov | Methoxy and ester groups can shift the absorption spectrum, potentially allowing for switching with visible or near-infrared light. |

| Photostationary State (PSS) | The equilibrium ratio of isomers achieved under irradiation at a specific wavelength. | Substituents influence the PSS, determining the maximum achievable concentration of the desired isomer. |

| Quantum Yield (Φ) | The efficiency of the photoisomerization process, i.e., the number of molecules that switch per photon absorbed. | The electronic nature of the naphthoate system affects the quantum yield of the switching process. |

| Thermal Stability / Half-life (t½) | The stability of the less stable isomer in the dark before it reverts to the more stable form. nih.gov | The rigidity of the naphthalene core can be leveraged to design switches with long half-lives (P-type) or fast relaxation (T-type). |

Development as Fluorescent Additives and Sensors

Naphthalene and its derivatives are well-known for their intrinsic fluorescence, making them excellent building blocks for fluorescent probes and sensors. mdpi.comniscpr.res.in These molecules can be designed to signal the presence of specific analytes, such as metal ions or biomolecules, through a change in their fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.govnih.gov

The this compound scaffold is inherently fluorescent due to its naphthalene core. The methoxy groups act as electron-donating groups, which can enhance the fluorescence quantum yield. The ester group at the 1-position provides a convenient site for further chemical modification, allowing for the attachment of specific recognition units (receptors) that can bind to a target analyte. Upon binding, the electronic environment of the naphthoate fluorophore would be altered, leading to a detectable change in its emission.

For example, naphthalene-based sensors have been successfully developed for the detection of metal ions like Al³⁺ and Zn²⁺. nih.govrsc.org In these systems, the coordination of the metal ion to a receptor linked to the naphthalene unit often restricts intramolecular rotations or alters electronic pathways, leading to a significant enhancement of fluorescence. nih.govnih.gov Given these precedents, it is plausible to develop sensors based on the this compound structure for various analytical and bioimaging applications.

Table 2: Performance of Naphthalene-Based Fluorescent Sensors for Metal Ions This table presents data from studies on related naphthalene derivatives to illustrate the potential of the naphthoate scaffold as a fluorescent sensor.

| Sensor System (Naphthalene Derivative) | Target Analyte | Detection Limit | Binding Constant (Kₐ) | Reference |

|---|---|---|---|---|

| Naphthol Schiff base (L3) | Al³⁺ | 0.05 µM | 1.01 x 10⁶.⁵ M⁻¹ | nih.gov |

| Naphthalene-derived Schiff base (NS) | Zn²⁺ | 1.91 µM | 7.88 x 10⁶ M⁻¹ | rsc.org |

| Naphthalene-based receptor (L) | Al³⁺ | 0.1 µM (in HEPES buffer) | Not Specified | rsc.org |

Potential as Conducting Molecules

The electrical conductivity of pure crystalline naphthalene is that of a moderate insulator. wikipedia.org However, its properties can be significantly altered through chemical modification and doping, leading to semiconducting behavior. wikipedia.org The study of charge transport in naphthalene derivatives is an active area of research, driven by the goal of creating novel organic conductors. researchgate.net

The potential of this compound as a conducting molecule stems from the π-conjugated system of the naphthalene core. This system of delocalized electrons is essential for charge mobility. The substituents play a crucial role; electron-donating methoxy groups can lower the ionization potential of the molecule, which is a key parameter for hole transport in p-type organic semiconductors.

Theoretical and experimental studies on related naphthalene derivatives analyze how factors like substituent position and intermolecular interactions (e.g., π-π stacking) influence charge mobility. researchgate.net For a material based on this compound to be conducting, molecules would need to arrange in the solid state in a way that facilitates efficient orbital overlap between adjacent units, creating pathways for charge carriers to move through the material. While pure naphthalene has a very high resistivity, the functionalization present in this compound could modulate these properties, although significant enhancement would likely require further chemical design, such as polymerization or incorporation into a larger conductive framework.

Table 3: Electrical Properties of Naphthalene and Related Structures

| Compound | Property | Value | Conditions | Reference |

|---|---|---|---|---|

| Naphthalene (Crystalline Solid) | Resistivity | ~10¹² Ω·m | Room Temperature | wikipedia.org |

| Naphthalene (Molten) | Resistivity | ~4 x 10⁸ Ω·m | Above Melting Point | wikipedia.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Naphthoate Esters

The synthesis of esters, a cornerstone of organic chemistry, is undergoing a green revolution, with a strong emphasis on developing more sustainable and atom-economical methods. While traditional methods like Fischer-Speier esterification are effective, they often require harsh conditions and can generate significant waste. mdpi.comnii.ac.jp Future research is focused on overcoming these limitations.

One promising avenue is the use of biocatalysts, such as lipases, for ester synthesis. mdpi.com These enzymatic methods can offer high selectivity under mild reaction conditions and are part of a broader effort to develop greener manufacturing processes. csic.es For instance, researchers have successfully synthesized various esters using lipase-catalyzed reactions in organic solvents, demonstrating the potential for more environmentally friendly production routes. mdpi.com Another approach involves the development of novel catalytic systems that can operate under solvent-free or open-air conditions, reducing the need for additional and potentially hazardous solvents and simplifying the removal of byproducts like water. nii.ac.jp

Recent advances in synthetic organic chemistry have also introduced novel pathways to naphthoic acid derivatives. For example, a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported as an unexpected but effective route to 1-hydroxy-2-naphthoic acid esters, opening up possibilities for new substitution patterns. acs.orgnih.gov Additionally, methods for the direct carboxylation of naphthalene (B1677914) using carbon dioxide are being explored as a more direct route to the naphthoic acid precursor. google.com These innovative strategies could be adapted for the synthesis of a wider range of naphthoate esters, including ethyl 2,7-dimethoxy-1-naphthoate, with improved efficiency and sustainability.

Future synthetic efforts will likely focus on:

Catalyst Development: Designing new homogeneous and heterogeneous catalysts that are more efficient, recyclable, and operate under milder conditions.

Alternative Feedstocks: Utilizing renewable resources and waste streams to produce the necessary alcohol and acid components. csic.es

Process Intensification: Employing technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. nih.gov

Advanced Mechanistic Insights through Combined Experimental and Theoretical Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting the properties of novel compounds. The combination of experimental techniques and computational chemistry is a powerful tool for elucidating the intricate details of chemical transformations.

For the synthesis of naphthoate esters, mechanistic studies have already provided valuable insights. For example, the proposed mechanism for the Lewis-acid-mediated rearrangement to form 1-hydroxy-2-naphthoic acid esters involves the selective opening of an oxa-bridge to form a stable carbocation intermediate. nih.gov The electronic properties of the substituents on the aromatic ring were found to direct the reaction towards different constitutional isomers. nih.gov

In the broader context of esterification, detailed mechanistic studies of the Fischer-Speier reaction continue to refine our understanding of this classic transformation, including the role of the catalyst in activating the carboxylic acid. mdpi.com

Future research in this area will likely involve:

In-depth Spectroscopic Analysis: Utilizing advanced NMR techniques and mass spectrometry to identify and characterize reaction intermediates.

Kinetic Studies: Performing detailed kinetic analyses to understand the factors that control the reaction rate and selectivity.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and the electronic properties of molecules. nih.gov This can help to rationalize experimental observations and predict the outcomes of new reactions.

The following table outlines potential areas of investigation for gaining advanced mechanistic insights into reactions involving naphthoate esters.

| Research Area | Experimental Approach | Theoretical Approach | Potential Insights |

| Catalyst-Substrate Interaction | Isothermal titration calorimetry, NMR titration | Molecular docking, DFT calculations | Understanding the binding modes and activation of reactants by the catalyst. |

| Reaction Pathway Elucidation | In-situ reaction monitoring (e.g., IR, Raman), trapping of intermediates | Transition state searching, intrinsic reaction coordinate calculations | Mapping the complete energy profile of the reaction to identify rate-determining steps. |

| Substituent Effects | Hammett analysis, synthesis of a library of derivatives | Quantitative Structure-Activity Relationship (QSAR) studies, analysis of molecular orbitals | Correlating the electronic and steric properties of substituents with reaction outcomes. |

Rational Design of Highly Selective Molecular Probes and Investigative Tools

Naphthalene-based compounds, due to their favorable photophysical properties, are excellent candidates for the development of fluorescent molecular probes. These probes can be designed to detect specific analytes, such as metal ions, reactive oxygen species, or biomolecules, with high sensitivity and selectivity.

While research on this compound as a molecular probe is still in its nascent stages, the broader class of naphthalimide derivatives has been extensively studied for this purpose. nih.govresearchgate.net Naphthalimides, which share the naphthalene core, can be readily modified to create probes that exhibit changes in their fluorescence upon binding to a target analyte. researchgate.net This is often achieved through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

The rational design of such probes involves:

Fluorophore Selection: The naphthoate ester moiety itself can serve as the fluorophore, or it can be appended to other fluorescent scaffolds.

Receptor Design: A specific binding site for the target analyte is incorporated into the molecule. The binding event then triggers a change in the fluorescence signal.

Linker Optimization: A suitable spacer is used to connect the fluorophore and the receptor, ensuring that the binding event is effectively communicated to the fluorescent unit.

Future research could focus on designing and synthesizing novel naphthoate ester-based probes for applications in:

Bioimaging: Visualizing the distribution and dynamics of specific molecules within living cells and organisms. nih.gov

Environmental Monitoring: Detecting pollutants and contaminants in water and soil samples.

Clinical Diagnostics: Developing new tools for the early detection of disease biomarkers. nih.gov

Exploration of Undiscovered Applications in Functional Materials and Chemical Biology

The unique structural and electronic properties of the naphthalene ring system make naphthoate esters attractive building blocks for a variety of functional materials and bioactive molecules. While some applications have been explored, there remains significant potential for discovering new uses for compounds like this compound.

In the realm of functional materials , naphthoate esters could be investigated for their potential as:

Liquid Crystals: The rigid, anisotropic structure of the naphthalene core is a key feature in the design of liquid crystalline materials. By carefully selecting the ester and other substituents, it may be possible to create new nematic or smectic phases with desirable properties for display technologies. mdpi.com

Plasticizers: Esters are widely used as plasticizers to improve the flexibility and durability of polymers. google.commedium.comyoutube.com Naphthoate esters, with their bulky aromatic group, could offer unique performance characteristics in this regard.

Organic Electronics: The conjugated pi-system of the naphthalene ring suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

In the field of chemical biology , the naphthalene moiety is found in a number of bioactive natural products and synthetic compounds. nih.govnih.govnih.gov This suggests that this compound and its derivatives could be explored for a range of biological activities, including:

Anticancer Agents: Naphthoquinone esters have shown significant cytotoxicity against various cancer cell lines. nih.gov

Enzyme Inhibitors: The naphthalene scaffold can be used to design molecules that bind to the active sites of specific enzymes. nih.gov

Plant Growth Regulators: Certain naphthoic acid esters have been shown to inhibit plant growth, suggesting potential applications in agriculture. documentsdelivered.com

The table below summarizes potential unexplored applications for naphthoate esters.

| Field | Potential Application | Rationale |

| Functional Materials | Liquid Crystals | The rigid naphthalene core can promote the formation of mesophases. mdpi.com |

| High-Performance Plasticizers | The bulky aromatic structure may impart unique properties to polymers. google.com | |

| Components in Organic Electronics | The conjugated pi-system could be utilized for charge transport or light emission. | |

| Chemical Biology | Novel Therapeutics | The naphthalene scaffold is a common feature in many bioactive compounds. nih.govnih.gov |

| Agrochemicals | Some naphthoic acid esters have demonstrated effects on plant growth. documentsdelivered.com |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,7-dimethoxy-1-naphthoate, and how can reaction efficiency be optimized?

this compound can be synthesized via Friedel-Crafts acylation, leveraging AlCl₃ as a Lewis catalyst in dichloromethane (CH₂Cl₂) at low temperatures (273 K). A stoichiometric ratio of 1.1:1 (acyl chloride to naphthalene derivative) is recommended to minimize side reactions. Post-synthesis, purification via recrystallization from ethanol yields a pure product (36% isolated yield) . Key optimization parameters include:

- Catalyst loading : Excess AlCl₃ (1.5 equivalents) ensures complete activation of the acyl chloride.

- Temperature control : Maintaining 273 K prevents polyacylation byproducts.

- Solvent choice : CH₂Cl₂ provides optimal solubility for aromatic intermediates.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

Structural characterization involves:

- X-ray crystallography : Resolves bond angles (e.g., C10–C1–C11–O1 = -68.55°) and interplanar angles (80.44° between naphthalene rings) .

- NMR spectroscopy : Methoxy groups (δ 3.8–4.0 ppm) and ester carbonyl (δ ~170 ppm) confirm substitution patterns.

- UV/Vis spectroscopy : Absorbance peaks in ethanol correlate with π→π* transitions of conjugated naphthalene systems .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

- Recrystallization : Ethanol is optimal due to moderate polarity, selectively dissolving the target compound.

- Column chromatography : Silica gel with hexane:ethyl acetate (9:1) separates unreacted starting materials and mono-acylated impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts acylation of 2,7-dimethoxynaphthalene be addressed?

Regioselectivity at the 1-position is influenced by:

- Electron-donating groups : Methoxy groups at 2,7-positions direct electrophilic attack to the 1-position via resonance stabilization.

- Acidic mediators : AlCl₃ enhances electrophilicity of the acylating agent, favoring para/meta substitution patterns. Competing ortho-acylation is suppressed by steric hindrance .

- Reaction monitoring : TLC with hexane:ethyl acetate (9:1) identifies byproducts early .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Non-coplanar rings : The 80.44° interplanar angle between naphthalene systems complicates phase determination. SHELXD (for structure solution) and SHELXL (for refinement) are used to model torsional distortions .

- Weak hydrogen bonds : Intermolecular C–H···O interactions (2.5–3.0 Å) require high-resolution data (<1.0 Å) for accurate refinement .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?